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molecular formula C13H9NO3S2 B8312608 5-(6-Methoxy-benzothiazol-2-yl)-thiophene-2-carboxylic acid

5-(6-Methoxy-benzothiazol-2-yl)-thiophene-2-carboxylic acid

Cat. No. B8312608
M. Wt: 291.3 g/mol
InChI Key: ZXLOTPWHNKUSIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040714B2

Procedure details

2-Bromo-6-methoxy-benzothiazole (1.22 g, 5.00 mmol), 2-carboxythiophene-5-boronic acid (860 mg, 5.00 mmol), sodium carbonate (2.65 g, 25.00 mmol) and tetrakis(triphenylphosphine)palladium (300 mg, 0.25 mmol) were dissolved in a mixture of 80 mL N,N-dimethylformamide and 80 mL water. The mixture was stirred at 120° C. under argon for 2 h. The reaction mixture was evaporated and the residue was partitioned between 100 mL of water and 100 mL of dichloromethane. A considerable amount of white solid precipitated between the layers and was filtered off and triturated with diethyl ether, affording the title compound (550 mg, 1.89 mmol, 38%) as a white powder.
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
860 mg
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Yield
38%

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][C:4]2[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:5]=2[N:6]=1.[C:13]([C:16]1[S:17][C:18](B(O)O)=[CH:19][CH:20]=1)([OH:15])=[O:14].C(=O)([O-])[O-].[Na+].[Na+]>CN(C)C=O.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:12][O:11][C:9]1[CH:8]=[CH:7][C:5]2[N:6]=[C:2]([C:18]3[S:17][C:16]([C:13]([OH:15])=[O:14])=[CH:20][CH:19]=3)[S:3][C:4]=2[CH:10]=1 |f:2.3.4,^1:39,41,60,79|

Inputs

Step One
Name
Quantity
1.22 g
Type
reactant
Smiles
BrC=1SC2=C(N1)C=CC(=C2)OC
Name
Quantity
860 mg
Type
reactant
Smiles
C(=O)(O)C=1SC(=CC1)B(O)O
Name
Quantity
2.65 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
80 mL
Type
solvent
Smiles
O
Name
Quantity
300 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 120° C. under argon for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between 100 mL of water and 100 mL of dichloromethane
CUSTOM
Type
CUSTOM
Details
A considerable amount of white solid precipitated between the layers
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
triturated with diethyl ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC2=C(N=C(S2)C2=CC=C(S2)C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.89 mmol
AMOUNT: MASS 550 mg
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 37.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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